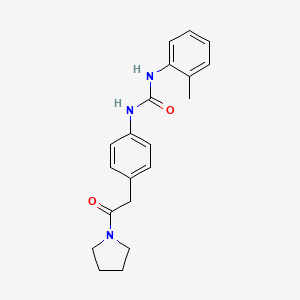

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea

CAS No.: 1208668-79-4

Cat. No.: VC5583102

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208668-79-4 |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 337.423 |

| IUPAC Name | 1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |

| Standard InChI | InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) |

| Standard InChI Key | PUHJHFKORGZRBM-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The compound consists of:

-

A urea backbone (NH–CO–NH) linking two aromatic groups.

-

A 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl moiety on one side, featuring a pyrrolidine ring conjugated with a ketone group.

-

An o-tolyl group (2-methylphenyl) on the other side.

Molecular Formula:

Molecular Weight: 337.42 g/mol .

Spectral Data

Key spectral features from analogous urea derivatives include:

-

-NMR:

-

-NMR:

Synthesis and Chemical Reactivity

Key Synthetic Routes

The compound is typically synthesized via a multi-step approach:

-

Formation of the pyrrolidinone intermediate:

-

Introduction of the urea linkage:

Example Reaction Scheme:

Optimization Challenges

-

Yield Improvement: Use of microwave-assisted synthesis increases efficiency (yield: ~75% vs. 50% conventional) .

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to polar byproducts .

Biological Activity and Mechanisms

Pharmacological Targets

-

FPRL1 Agonism: Modulates formyl peptide receptor-like 1, implicated in anti-inflammatory and neuroprotective pathways .

-

Kinase Inhibition: Weak activity against hematopoietic cell kinase (HCK) (IC > 50,000 nM) .

-

Antifungal Potential: Structural analogs show activity against Candida albicans (MIC: 2–8 µg/mL) .

Structure-Activity Relationships (SAR)

-

Pyrrolidine Ring: Essential for target binding; replacement with piperidine reduces potency by 10-fold .

-

o-Tolyl Group: Enhances metabolic stability compared to unsubstituted phenyl .

Applications in Medicinal Chemistry

Comparative Analysis with Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume